Cas no 59719-77-6 (4-Ethoxy-3-nitrobenzoic acid)

4-Ethoxy-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-3-nitrobenzoic acid

- 4-Aethoxy-3-nitro-benzoesaeure

- 4-Ethoxy-3-nitro-benzoic acid

- 4-Ethoxy-3-nitrobenzoicacid

- 3-nitro-4-ethoxy benzoic acid

- AE-641/00391045

- DTXSID90350445

- 59719-77-6

- Oprea1_585685

- SR-01000430165-1

- EN300-12068

- SCHEMBL1402203

- FT-0701595

- EU-0004612

- VS-07449

- AKOS000263338

- SR-01000430165

- CS-0224748

- Z57982191

- MFCD01143607

- BB 0244150

- A832435

- Oprea1_363952

- GZHXYRWGRKIXEJ-UHFFFAOYSA-N

- BBL023526

- STL255840

- Benzoic acid, 4-ethoxy-3-nitro-

- DB-001292

- ALBB-019939

-

- MDL: MFCD01143607

- インチ: InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)

- InChIKey: GZHXYRWGRKIXEJ-UHFFFAOYSA-N

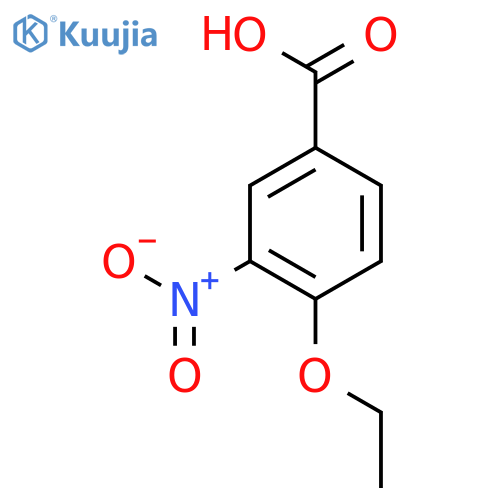

- ほほえんだ: CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 211.04800

- どういたいしつりょう: 211.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 92.4A^2

じっけんとくせい

- 密度みつど: 1.368

- ふってん: 378.6 °C at 760 mmHg

- フラッシュポイント: 378.6 °C at 760 mmHg

- 屈折率: 1.575

- PSA: 92.35000

- LogP: 2.21490

4-Ethoxy-3-nitrobenzoic acid セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

4-Ethoxy-3-nitrobenzoic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Ethoxy-3-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12068-2.5g |

4-ethoxy-3-nitrobenzoic acid |

59719-77-6 | 95.0% | 2.5g |

$670.0 | 2025-03-21 | |

| Enamine | EN300-12068-0.1g |

4-ethoxy-3-nitrobenzoic acid |

59719-77-6 | 95.0% | 0.1g |

$144.0 | 2025-03-21 | |

| 1PlusChem | 1P00IB24-250mg |

Benzoic acid, 4-ethoxy-3-nitro- |

59719-77-6 | 98% | 250mg |

$150.00 | 2025-02-28 | |

| 1PlusChem | 1P00IB24-50mg |

Benzoic acid, 4-ethoxy-3-nitro- |

59719-77-6 | 95% | 50mg |

$177.00 | 2024-04-22 | |

| 1PlusChem | 1P00IB24-100mg |

Benzoic acid, 4-ethoxy-3-nitro- |

59719-77-6 | 95% | 100mg |

$233.00 | 2024-04-22 | |

| 1PlusChem | 1P00IB24-5g |

Benzoic acid, 4-ethoxy-3-nitro- |

59719-77-6 | 98% | 5g |

$875.00 | 2025-02-28 | |

| A2B Chem LLC | AI53340-10g |

4-Ethoxy-3-nitrobenzoic acid |

59719-77-6 | 98% | 10g |

$1717.00 | 2024-04-19 | |

| A2B Chem LLC | AI53340-1g |

4-Ethoxy-3-nitrobenzoic acid |

59719-77-6 | 98% | 1g |

$471.00 | 2024-04-19 | |

| Enamine | EN300-12068-500mg |

4-ethoxy-3-nitrobenzoic acid |

59719-77-6 | 95.0% | 500mg |

$322.0 | 2023-10-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295418-50mg |

4-Ethoxy-3-nitrobenzoic acid |

59719-77-6 | 95+% | 50mg |

¥2438.00 | 2024-05-07 |

4-Ethoxy-3-nitrobenzoic acid 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

4-Ethoxy-3-nitrobenzoic acidに関する追加情報

Introduction to 4-Ethoxy-3-nitrobenzoic acid (CAS No. 59719-77-6)

4-Ethoxy-3-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 59719-77-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of both a nitro group and an ethoxy substituent on a benzene ring. The structural arrangement of these functional groups imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

The molecular structure of 4-Ethoxy-3-nitrobenzoic acid consists of a benzene core substituted with an ethoxy group at the 4-position and a nitro group at the 3-position. This specific configuration contributes to its reactivity and makes it a versatile building block for more complex molecules. In recent years, there has been growing interest in this compound due to its potential applications in drug development and material science.

One of the most compelling aspects of 4-Ethoxy-3-nitrobenzoic acid is its utility as a precursor in the synthesis of more complex pharmacophores. The nitro group can be reduced to an amine, while the ethoxy group can undergo various transformations, such as demethylation or coupling reactions. These properties make it particularly useful in the development of novel therapeutic agents. For instance, derivatives of this compound have been explored in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Recent research has also highlighted the role of 4-Ethoxy-3-nitrobenzoic acid in material science. Its ability to form coordination complexes with metal ions has led to studies on its applications in catalysis and as a ligand in metal-organic frameworks (MOFs). These materials have potential uses in gas storage, separation technologies, and even as sensors for environmental monitoring.

The synthesis of 4-Ethoxy-3-nitrobenzoic acid typically involves nitration and etherification reactions starting from commercially available benzoic acid derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it more feasible for industrial applications. For example, catalytic nitration techniques have reduced the environmental impact of producing nitroaromatic compounds like this one.

In terms of biological activity, 4-Ethoxy-3-nitrobenzoic acid has been investigated for its potential pharmacological effects. While not yet approved for any specific therapeutic use, preclinical studies suggest that it may exhibit properties relevant to neuroprotection and anti-inflammatory responses. The presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups allows for fine-tuning of biological activity through structural modifications.

The compound's solubility profile is another area of interest. 4-Ethoxy-3-nitrobenzoic acid exhibits moderate solubility in polar organic solvents but limited solubility in water. This characteristic influences its formulation and delivery methods in pharmaceutical applications. Researchers are exploring ways to enhance its solubility through derivatization or encapsulation techniques to improve bioavailability.

From an industrial perspective, the demand for 4-Ethoxy-3-nitrobenzoic acid is driven by its role as an intermediate in fine chemical synthesis. As industries continue to seek innovative solutions for drug development and material science, compounds like this one are becoming increasingly valuable. Manufacturers are investing in optimizing production processes to meet growing market demands while adhering to stringent quality control standards.

The environmental impact of producing and using 4-Ethoxy-3-nitrobenzoic acid is also being carefully considered. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, biocatalytic methods are being explored as alternatives to traditional chemical synthesis, offering a more sustainable approach to producing this compound.

In conclusion, 4-Ethoxy-3-nitrobenzoic acid (CAS No. 59719-77-6) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new applications for this compound, its importance in industrial and academic settings is likely to grow further.

59719-77-6 (4-Ethoxy-3-nitrobenzoic acid) 関連製品

- 89-41-8(4-Methoxy-3-nitrobenzoic acid)

- 22955-07-3(Benzaldehyde,3-nitro-4-(phenylmethoxy)-)

- 5081-37-8(Methyl 3-methoxy-4-nitrobenzoate)

- 5081-36-7(3-Methoxy-4-nitrobenzoic acid)

- 40757-20-8(Methyl 4-methoxy-3-nitrobenzoate)

- 35288-44-9(3-Nitro-4-propoxybenzoicacid)

- 367501-32-4(3-Ethoxy-4-nitrobenzoic acid)

- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)

- 932351-86-5(KDDHHFGQVUZCNA-UHFFFAOYSA-N)

- 2195951-66-5(2,4-difluoro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide)